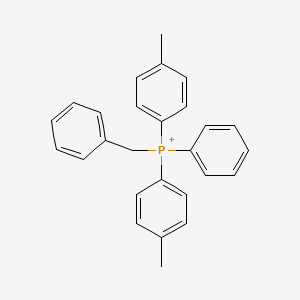

Benzyl(bis(4-methylphenyl))phenylphosphorane

Beschreibung

Eigenschaften

CAS-Nummer |

13432-87-6 |

|---|---|

Molekularformel |

C27H26P+ |

Molekulargewicht |

381.5 g/mol |

IUPAC-Name |

benzyl-bis(4-methylphenyl)-phenylphosphanium |

InChI |

InChI=1S/C27H26P/c1-22-13-17-26(18-14-22)28(25-11-7-4-8-12-25,21-24-9-5-3-6-10-24)27-19-15-23(2)16-20-27/h3-20H,21H2,1-2H3/q+1 |

InChI-Schlüssel |

YFALLVTXNLHDIV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(bis(4-methylphenyl))phenylphosphorane typically involves the reaction of benzyl chloride with bis(4-methylphenyl)phosphine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:

Ph2P(4−MeC6H4)2+PhCH2Cl→Ph2P(4−MeC6H4)2CH2Ph

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Benzyl(bis(4-methylphenyl))phenylphosphoran unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Phosphinoxide zu bilden.

Substitution: Sie kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Benzylgruppe durch andere Nucleophile ersetzt werden kann.

Addition: Die Verbindung kann zu Elektrophilen addiert werden und so neue Phosphor-Kohlenstoff-Bindungen bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Substitution: Typische Nucleophile sind Halogenide, Alkoxide und Amine.

Addition: Elektrophile wie Alkylhalogenide und Acylchloride werden häufig verwendet.

Hauptprodukte:

Oxidation: Phosphinoxide.

Substitution: Verschiedene substituierte Phosphine.

Addition: Neue organische Phosphorverbindungen mit verlängerten Kohlenstoffketten.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Benzyl(bis(4-methylphenyl))phenylphosphorane serves as a crucial reagent in organic synthesis. Its ability to facilitate the formation of complex organic molecules is attributed to its reactivity as a phosphorane. The compound can engage in various reactions, including:

- Substitution Reactions : It participates in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups into organic frameworks.

- Catalysis : As a ligand in transition metal catalysis, it enhances the efficiency of numerous organic transformations, including cross-coupling reactions and C–C bond formations.

Coordination Chemistry

The compound's steric bulk and electronic characteristics enable it to interact effectively with metal ions. These interactions are significant for several reasons:

- Metal Complex Formation : this compound can form stable complexes with transition metals, which can modify both the reactivity of the phosphorane and the metal center. This property is exploited in designing catalysts with enhanced activity and selectivity .

- Catalytic Pathways : Research indicates that metal complexes formed with this phosphorane can lead to novel catalytic pathways, potentially improving reaction outcomes in synthetic chemistry.

Emerging studies suggest that this compound may possess biological activity worth exploring:

- Antimicrobial Properties : Preliminary investigations have indicated potential antimicrobial effects, making it a candidate for further research in medicinal chemistry.

- Therapeutic Applications : Ongoing research aims to evaluate its efficacy as a therapeutic agent, particularly in treating infections or diseases where traditional antibiotics may be ineffective.

Wirkmechanismus

The mechanism by which Benzyl(bis(4-methylphenyl))phenylphosphorane exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects: 4-Methylphenyl vs. Other Aryl Groups

The inclusion of 4-methylphenyl groups distinguishes this phosphorane from analogs with simpler aryl substituents. For example:

- Bis(4-sulfamoylphenyl) phenylphosphonate (): Replacing 4-methylphenyl with sulfonamide groups enhances hydrogen-bonding capacity, increasing solubility in polar solvents but reducing thermal stability compared to the hydrophobic 4-methylphenyl substituents.

- Bis(4-(methoxycarbonyl)phenyl) phenylphosphate (): Methoxycarbonyl groups introduce electron-withdrawing effects, altering photophysical behavior. In contrast, 4-methylphenyl groups are electron-donating, which may stabilize the phosphorus center and enhance catalytic activity.

Table 1: Substituent Impact on Properties

Central Atom Comparison: Phosphorus vs. Sulfur or Lead

The central atom significantly influences reactivity and stability:

- Bis(4-methylphenyl) sulfide (): A sulfur analog with similar bis(4-methylphenyl) groups. The ¹H NMR signals for its aryl protons (δ 7.22–7.09 ppm) and methyl groups (δ 2.31 ppm) reflect a less deshielded environment compared to phosphorus compounds, which typically exhibit downfield shifts due to higher electronegativity .

- Bis(4-chlorophenyl)-bis(4-methylphenyl)plumbane (): Lead-based analogs demonstrate higher molecular weight and toxicity but lower thermal stability than phosphorus counterparts. Phosphoranes benefit from phosphorus’s moderate electronegativity, enabling versatile ligand exchange without heavy-metal drawbacks .

Table 2: Central Atom Effects

Photophysical and Catalytic Behavior

Phosphorus compounds with aromatic substituents often exhibit unique photophysical properties. Catalytically, the steric bulk of 4-methylphenyl groups may hinder undesired side reactions in cross-coupling processes compared to less hindered analogs.

Biologische Aktivität

Antimicrobial Properties

Recent studies have indicated that Benzyl(bis(4-methylphenyl))phenylphosphorane may possess antimicrobial properties. However, the exact mechanisms and efficacy of these properties are still under investigation.

Neurochemical Effects

While not directly studied, structurally similar N-benzyl-2-phenylethylamine (NBPEA) derivatives have shown significant neurochemical effects in animal models. A study on zebrafish revealed that chronic exposure to NBPEA derivatives led to reduced levels of brain monoamines .

| Monoamine | Effect |

|---|---|

| Norepinephrine | Reduced levels |

| Dopamine | Reduced levels (except for 34H-NBCl) |

| Serotonin | Reduced levels (except for 34H-NBCl) |

These findings suggest that this compound might potentially affect neurotransmitter systems, although direct studies are needed to confirm this hypothesis.

Potential Therapeutic Applications

The compound's unique structure, combining benzyl and 4-methylphenyl groups, confers distinct steric and electronic properties that could be valuable in various chemical reactions and applications. This suggests potential therapeutic applications, although specific studies on this compound are lacking.

Toxicological Considerations

The US EPA's Computational Toxicology and Exposure database (ToxValDB) contains human health-relevant toxicity data for this compound . However, the specific details of these toxicological findings are not provided in the available search results.

Research Limitations and Future Directions

It's important to note that the biological activity of this compound remains largely unexplored. The available information is primarily based on structural similarities and general trends observed in related compounds. Future research should focus on:

- Direct antimicrobial assays to quantify its efficacy against various pathogens.

- Neurochemical studies to determine its effects on neurotransmitter systems.

- In vitro and in vivo toxicity studies to establish its safety profile.

- Structure-activity relationship (SAR) studies to optimize its potential therapeutic properties.

Q & A

Basic: What synthetic methodologies are recommended for preparing Benzyl(bis(4-methylphenyl))phenylphosphorane?

Methodological Answer:

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, triphenylphosphine and palladium complexes (e.g., dichloro[1,3-bis(diphenylphosphino)propane]palladium) can facilitate the coupling of benzyl halides with bis(4-methylphenyl)phosphine derivatives . Key steps include:

- Reagent Selection: Use anhydrous THF as the solvent and trimethylamine as a base to deprotonate intermediates.

- Purification: Silica gel column chromatography with gradients of DCM/MeOH (e.g., 4% MeOH) effectively isolates the product .

Basic: What characterization techniques are critical for confirming the structure of this phosphorane?

Methodological Answer:

- NMR Spectroscopy: Compare H and C NMR shifts with structurally analogous compounds. For bis(4-methylphenyl) derivatives, expect aromatic proton signals at δ ~7.09–7.22 ppm and methyl groups at δ ~2.31 ppm .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) should match the exact mass (e.g., calculated for C21H16O3: 316.110 Da) .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Computational Validation: Use software like ACD/Labs Percepta to predict H/C NMR shifts and compare experimental vs. theoretical data .

- X-ray Crystallography: For crystalline derivatives, resolve ambiguities via single-crystal diffraction, as demonstrated for benzoylphenyl esters .

Advanced: How can reaction yields be optimized for sterically hindered derivatives?

Methodological Answer:

- Ligand Screening: Test bulky ligands (e.g., triphenylphosphine) to stabilize intermediates in palladium-catalyzed reactions .

- Temperature Control: Lower reaction temperatures (e.g., 0–25°C) reduce side reactions in highly substituted systems .

Advanced: How do substituents on the benzyl or aryl groups influence electronic properties?

Methodological Answer:

- Electron-Withdrawing/Donating Groups: Use Hammett constants (σ) to predict effects on reactivity. For example, 4-methyl groups (σ ~ -0.17) enhance electron density, altering nucleophilicity .

- Spectroscopic Probes: UV-Vis spectroscopy can track charge-transfer transitions in substituted phosphoranes .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves and fume hoods due to potential toxicity (similar to bis(4-methylphenyl) phosphate derivatives) .

- Storage: Store in airtight containers at -20°C to prevent hydrolysis or oxidation .

Advanced: How can computational modeling guide the design of derivatives with tailored reactivity?

Methodological Answer:

- DFT Calculations: Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .

- Solvent Effects: Simulate solvation models (e.g., COSMO-RS) to optimize reaction conditions for polar aprotic solvents .

Advanced: What strategies mitigate purification challenges for hydrophilic byproducts?

Methodological Answer:

- Ion-Exchange Chromatography: Separate charged impurities using Dowex resins .

- Recrystallization: Use ethyl acetate/hexane mixtures to isolate pure phosphorane crystals .

Basic: How can researchers validate the purity of the synthesized compound?

Methodological Answer:

- HPLC Analysis: Use a C18 column with UV detection (λ = 254 nm) and compare retention times to standards .

- Elemental Analysis: Confirm C/H/N ratios within ±0.4% of theoretical values .

Advanced: What biological assays are suitable for evaluating phosphorane derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.